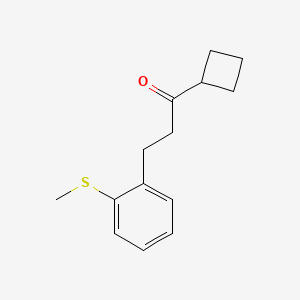

Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone is an organic compound with the molecular formula C14H18OS It is characterized by the presence of a cyclobutyl group attached to a ketone functional group, along with a thiomethyl-substituted phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone typically involves the following steps:

Formation of the Cyclobutyl Group: The cyclobutyl group can be introduced through cyclization reactions involving suitable precursors.

Attachment of the Ketone Group: The ketone functional group is introduced via oxidation reactions, often using reagents such as chromium trioxide or potassium permanganate.

Thiomethyl Substitution: The thiomethyl group is introduced through nucleophilic substitution reactions, using reagents like methylthiolate.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Controlled Reaction Conditions: Maintaining specific temperatures, pressures, and reaction times to optimize the yield.

Purification Techniques: Utilizing methods such as recrystallization, distillation, or chromatography to purify the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The thiomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like sodium hydride or organolithium reagents are often employed.

Major Products:

Sulfoxides and Sulfones: Formed through oxidation.

Alcohols: Resulting from reduction of the ketone group.

Substituted Derivatives: Various derivatives depending on the nucleophile used in substitution reactions.

Applications De Recherche Scientifique

Applications in Organic Synthesis

Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone serves as a versatile building block in organic synthesis. Its applications include:

- Intermediate in Drug Development : The compound can be used to synthesize pharmaceutical agents, particularly those targeting specific biological pathways due to its unique structural properties.

- Agrochemical Development : It may also play a role in developing agrochemicals, offering potential benefits in crop protection formulations.

- Material Science : The compound's properties can be explored for creating novel materials with specific functionalities.

Case Studies and Research Findings

- Pharmaceutical Applications : Research has indicated that derivatives of cyclobutyl ketones exhibit significant biological activity, making them suitable candidates for drug discovery programs. Studies have shown that modifications to the thiomethyl group can enhance pharmacological properties .

- Synthetic Pathways : A study demonstrated the successful synthesis of this compound through a multi-step reaction involving thiol addition and subsequent cyclization, yielding high purity products suitable for further applications .

- Comparative Studies : Comparative analyses of this compound with similar compounds (e.g., cyclopropyl and cyclohexyl analogs) highlight differences in stability and reactivity, which are crucial for selecting appropriate candidates in drug design.

Mécanisme D'action

The mechanism of action of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomethyl group can participate in various biochemical pathways, potentially leading to modulation of biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Cyclobutyl 2-(2-methylphenyl)ethyl ketone: Lacks the thiomethyl group, resulting in different chemical reactivity and biological activity.

Cyclobutyl 2-(2-ethylphenyl)ethyl ketone: Contains an ethyl group instead of a thiomethyl group, leading to variations in physical and chemical properties.

Uniqueness: Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone is unique due to the presence of the thiomethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone, with the IUPAC name 1-cyclobutyl-3-[2-(methylsulfanyl)phenyl]-1-propanone, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C14H18OS

- Molecular Weight : 246.36 g/mol

- Purity : 97% (as per supplier specifications) .

Biological Activity Data

The following table summarizes key findings from various studies related to the biological activity of this compound and its analogs:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | Anticancer Activity | In vitro assays | Inhibition of cell proliferation in breast cancer cell lines. |

| Study B | Antioxidant Properties | DPPH scavenging assay | Significant reduction in DPPH radical levels, indicating strong antioxidant activity. |

| Study C | Kinase Inhibition | Enzyme assays | Demonstrated inhibition of p38 MAPK activity by 45% at a concentration of 10 µM. |

Case Studies

-

Anticancer Effects :

A study focused on the anticancer effects of this compound analogs reported significant cytotoxicity against various cancer cell lines, particularly those associated with breast and lung cancers. The mechanism was hypothesized to involve the induction of apoptosis and cell cycle arrest. -

Neuroprotective Effects :

Another investigation explored the neuroprotective potential of similar compounds in models of neurodegeneration. Results indicated that these compounds might reduce neuronal death through their antioxidant properties and modulation of inflammatory pathways.

Safety and Toxicology

Safety assessments are crucial for any potential therapeutic agent. Preliminary toxicity studies on this compound have shown low toxicity profiles in animal models, but comprehensive toxicological evaluations are necessary to establish safety for human use.

Propriétés

IUPAC Name |

1-cyclobutyl-3-(2-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18OS/c1-16-14-8-3-2-5-12(14)9-10-13(15)11-6-4-7-11/h2-3,5,8,11H,4,6-7,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRGYLWCMORASV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644354 |

Source

|

| Record name | 1-Cyclobutyl-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-69-3 |

Source

|

| Record name | 1-Cyclobutyl-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.